molecular formula C10H15NO B13622256 3-(Methoxymethyl)benzeneethanamine CAS No. 76935-77-8

3-(Methoxymethyl)benzeneethanamine

Cat. No.: B13622256
CAS No.: 76935-77-8
M. Wt: 165.23 g/mol
InChI Key: NRBZSHQHSAEUHT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzeneethanamine is a substituted phenethylamine derivative characterized by a benzene ring with a methoxymethyl (-CH₂OCH₃) group at the 3-position and an ethanamine (-CH₂CH₂NH₂) side chain. Substituted phenethylamines are widely studied for their pharmacological activities, particularly in neuroscience and medicinal chemistry, due to their interactions with neurotransmitter receptors (e.g., serotonin, dopamine) . The methoxymethyl substituent likely influences lipophilicity, metabolic stability, and receptor binding compared to simpler methoxy or methyl groups.

Properties

CAS No.

76935-77-8

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[3-(methoxymethyl)phenyl]ethanamine

InChI

InChI=1S/C10H15NO/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5-6,8,11H2,1H3

InChI Key

NRBZSHQHSAEUHT-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC(=C1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)benzeneethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)benzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate nitrostyrene, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of 3-(Methoxymethyl)benzeneethanamine typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethyl)benzeneethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxyamphetamine (3-MA)

  • Structure: 3-Methoxy-α-methyl-benzeneethanamine hydrochloride (C₁₀H₁₅NO·HCl) .
  • Key Differences: Substituent: 3-Methoxy (-OCH₃) vs. 3-(Methoxymethyl) (-CH₂OCH₃) in the target compound. Chain Modification: α-Methyl group in 3-MA confers resistance to monoamine oxidase (MAO), enhancing its CNS stimulant effects . Physicochemical Properties:
  • Molecular Weight: 201.7 g/mol (hydrochloride salt).
  • UV Spectra: λmax at 220, 274, and 280 nm, attributed to the conjugated aromatic system .
    • Pharmacology : 3-MA acts as a psychoactive stimulant, contrasting with the unmodified ethanamine chain in the target compound, which may alter receptor selectivity.

Mescaline (3,4,5-Trimethoxybenzeneethanamine)

  • Structure : Ethylamine side chain with three methoxy groups at positions 3, 4, and 5 .
  • Key Differences: Substituent Pattern: Mescaline’s trisubstituted methoxy groups enhance serotonin receptor (5-HT₂A) agonism, responsible for its hallucinogenic effects . Electronic Effects: The electron-donating methoxy groups increase aromatic ring electron density, stabilizing receptor interactions. The methoxymethyl group in the target compound may offer similar electronic effects but with increased steric bulk. Lipophilicity: Mescaline’s logP (~1.39) is lower than the target compound’s predicted logP (estimated ~1.8–2.2 due to the methoxymethyl group), suggesting differences in blood-brain barrier penetration.

3-Chloro-4-methoxybenzenemethanamine

  • Structure : Benzylamine (methylamine chain) with 3-chloro and 4-methoxy substituents .
  • Key Differences: Amine Position: Methylamine (benzenemethanamine) vs. ethylamine (benzeneethanamine) chain alters molecular geometry and receptor binding.

MCHR1 Antagonists (e.g., FE@SNAP)

  • Structure : Complex heterocycles with methoxymethyl substituents (e.g., 6-(methoxymethyl) in FE@SNAP) .
  • Key Differences :
    • Core Structure : FE@SNAP’s pyrimidine-carboxylate core differs from the simple benzeneethanamine scaffold.
    • Pharmacology : Methoxymethyl groups in MCHR1 antagonists enhance receptor affinity and metabolic stability, suggesting similar benefits in the target compound .

Comparative Analysis Table

Compound Substituent(s) Amine Chain Key Properties/Activities Reference
3-(Methoxymethyl)benzeneethanamine 3-(CH₂OCH₃) Ethylamine Hypothesized: Moderate lipophilicity, potential CNS activity
3-Methoxyamphetamine 3-OCH₃, α-CH₃ α-Methyl ethylamine Psychoactive stimulant; MAO-resistant
Mescaline 3,4,5-OCH₃ Ethylamine 5-HT₂A agonist; hallucinogenic
3-Chloro-4-methoxybenzenemethanamine 3-Cl, 4-OCH₃ Methylamine Electron-withdrawing effects; unknown CNS activity
FE@SNAP 6-(CH₂OCH₃) (heterocyclic) Piperidinyl-propyl MCHR1 antagonist; high receptor affinity

Research Implications

  • Synthetic Routes : The methoxymethyl group in 3-(Methoxymethyl)benzeneethanamine may require protective strategies similar to those used in FE@SNAP synthesis, such as alkylation of hydroxyl precursors .
  • Pharmacological Potential: Structural similarities to MCHR1 antagonists suggest possible utility in obesity or depression research. Differences from 3-MA and mescaline highlight the need for receptor profiling to assess selectivity.
  • Stability : The methoxymethyl group’s hydrolytic stability under physiological conditions (vs. acetyl or tosyl groups in ) warrants investigation .

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